4-Ethyl 2-methyl 5-({[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]acetyl}amino)-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
4-ETHYL 2-METHYL 5-{2-[(7-METHOXY-4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is a complex organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHYL 2-METHYL 5-{2-[(7-METHOXY-4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic routes may involve:
Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Functionalization: Introduction of the ethyl, methyl, and methoxy groups, as well as the quinoline moiety, typically involves nucleophilic substitution and coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-ETHYL 2-METHYL 5-{2-[(7-METHOXY-4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the quinoline moiety can lead to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Material Science: Its unique structure could be utilized in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 4-ETHYL 2-METHYL 5-{2-[(7-METHOXY-4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety may bind to specific sites on proteins, modulating their activity and leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
4-ETHYL 2-METHYL 5-{2-[(7-METHOXY-4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE: can be compared with other thiophene derivatives and quinoline-containing compounds.
Uniqueness
- The combination of a thiophene ring with a quinoline moiety and various functional groups makes this compound unique. It offers a distinct set of chemical and biological properties that can be leveraged in various applications.
Properties
Molecular Formula |
C23H24N2O6S2 |
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Molecular Weight |
488.6 g/mol |
IUPAC Name |
4-O-ethyl 2-O-methyl 5-[[2-(7-methoxy-4-methylquinolin-2-yl)sulfanylacetyl]amino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C23H24N2O6S2/c1-6-31-22(27)19-13(3)20(23(28)30-5)33-21(19)25-17(26)11-32-18-9-12(2)15-8-7-14(29-4)10-16(15)24-18/h7-10H,6,11H2,1-5H3,(H,25,26) |
InChI Key |
YVZQWXZCNHXYOH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OC)NC(=O)CSC2=NC3=C(C=CC(=C3)OC)C(=C2)C |
Origin of Product |
United States |
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